![molecular formula C5H5N5S B1589373 Thiazolo[4,5-d]pyrimidine-2,7-diamine CAS No. 30162-02-8](/img/structure/B1589373.png)

Thiazolo[4,5-d]pyrimidine-2,7-diamine

Vue d'ensemble

Description

Thiazolo[4,5-d]pyrimidine-2,7-diamine is a heterocyclic compound with the following chemical formula: C8H14N3S2 . It belongs to the class of thiazolo pyrimidines and exhibits interesting pharmacological properties .

Synthesis Analysis

The synthesis of thiazolo[4,5-d]pyrimidine-2,7-diamine involves designing and creating novel compounds. Researchers have explored various synthetic methods to obtain these derivatives. For example, a concise synthesis of 2,6-substituted 5-arylthiazolo[4,5-d]pyrimidin-7(6H)-ones has been reported, which serves as a foundation for further investigation .

Molecular Structure Analysis

The molecular structure of thiazolo[4,5-d]pyrimidine-2,7-diamine consists of a fused thiazole and pyrimidine ring system. The arrangement of nitrogen atoms at positions 1 and 3 within the six-membered ring contributes to its unique properties. Detailed structural studies, including X-ray diffraction, can provide insights into its geometry and conformation .

Chemical Reactions Analysis

Thiazolo[4,5-d]pyrimidine-2,7-diamine derivatives have been evaluated for their chemical reactivity. For instance, preliminary structure-activity relationship (SAR) analysis revealed that certain substitutions at positions 5 and 7 enhance anti-inflammatory activity. Understanding the reactivity patterns of these compounds is crucial for drug development .

Physical And Chemical Properties Analysis

Thiazolo[4,5-d]pyrimidine-2,7-diamine possesses specific physical and chemical properties, including solubility, stability, and melting point. Experimental characterization, such as NMR spectra and elemental analyses, can provide valuable data for understanding these properties .

Applications De Recherche Scientifique

Structural Significance and Pharmaceutical Activities

Thiazolo[4,5-d]pyrimidines, resembling purine structures, are crucial in medicinal chemistry. Their similarity to biomolecules like adenine, guanine, cAMP, and cGMP has led to their development as therapeutic agents. They exhibit a broad range of pharmacological activities, making them valuable in drug discovery for various conditions, including as immune-modulators and in treating Parkinson's, viral infections, cancer, bacterial infections, fungal infections, pain, inflammation, and as chemokines antagonists (Kuppast & Fahmy, 2016).

Synthesis Techniques

A novel protocol for synthesizing 7-aminothiazolo[4,5-d]pyrimidine on a solid support using a traceless linker has been developed. This approach, involving Dimroth rearrangement, enables the production of diverse compound libraries, crucial for drug discovery and development (Lim, Abdildinova, & Gong, 2021).

Anticancer Applications

2,7-Diamino-thiazolo[4,5-d]pyrimidines have shown promise as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. These compounds display significant inhibitory activities in human tumor cells, highlighting their potential in cancer therapeutics (Lin et al., 2009). Additionally, new derivatives of 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine have been synthesized and evaluated for anticancer activity, showing promising results against various human cancer cell lines (Becan et al., 2022).

Antifungal and Antimicrobial Properties

Thiazolo[4,5-d]pyrimidines have been identified with potent antifungal properties. Their structural features crucial for broad-spectrum antifungal activity have been examined, indicating their potential in treating fungal infections (Chhabria et al., 2011). Additionally, their significant inhibitory effect against microbes like Staphylococcus aureus and Escherichia coli underlines their potential as antimicrobial agents (Badawey et al., 1993).

Mécanisme D'action

The mechanism of action for thiazolo[4,5-d]pyrimidine-2,7-diamine involves interactions with specific biological targets. For example, some derivatives have demonstrated topoisomerase I inhibitory activity, which is relevant in cancer treatment. Further studies are needed to elucidate their precise mode of action .

Propriétés

IUPAC Name |

[1,3]thiazolo[4,5-d]pyrimidine-2,7-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5S/c6-3-2-4(9-1-8-3)10-5(7)11-2/h1H,(H4,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUAFRDFLFKZWEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N=C(S2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40449555 | |

| Record name | Thiazolo[4,5-d]pyrimidine-2,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiazolo[4,5-d]pyrimidine-2,7-diamine | |

CAS RN |

30162-02-8 | |

| Record name | Thiazolo[4,5-d]pyrimidine-2,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

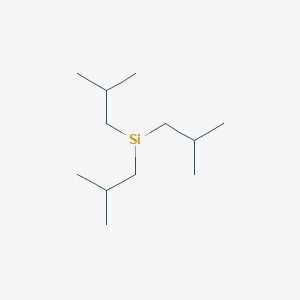

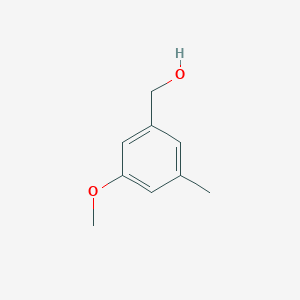

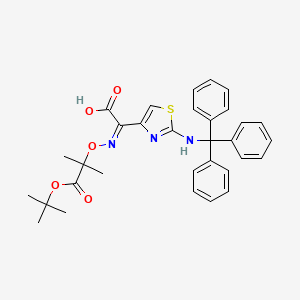

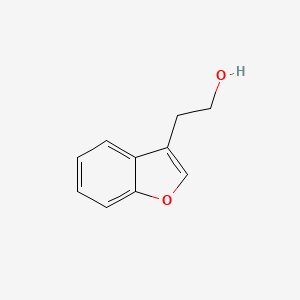

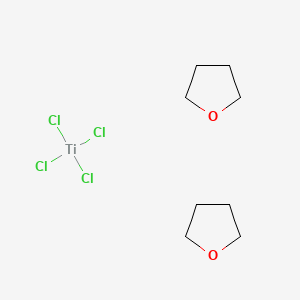

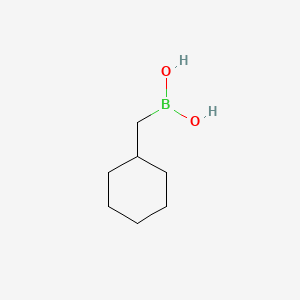

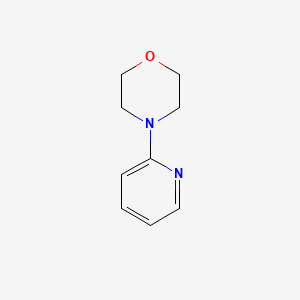

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

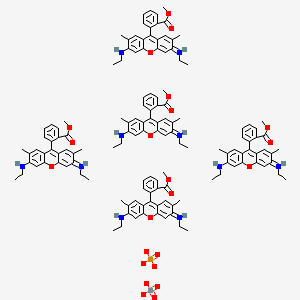

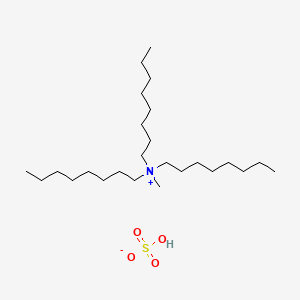

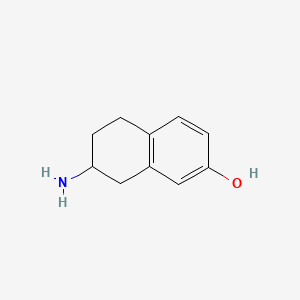

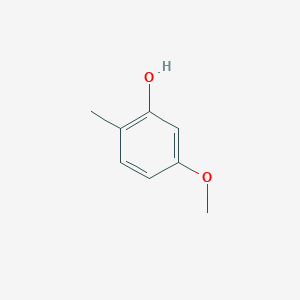

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B1589301.png)